molecular formula C8H8ClFO2 B12850182 (5-Chloro-4-fluoro-2-methoxyphenyl)methanol

(5-Chloro-4-fluoro-2-methoxyphenyl)methanol

Cat. No.: B12850182
M. Wt: 190.60 g/mol
InChI Key: JQGYAGCDGVCJIW-UHFFFAOYSA-N
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Description

(5-Chloro-4-fluoro-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8ClFO2 It is characterized by the presence of a chloro, fluoro, and methoxy group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-fluoro-2-methoxyphenyl)methanol typically involves the introduction of the chloro, fluoro, and methoxy groups onto a benzene ring, followed by the addition of a methanol group. One common method involves the use of Friedel-Crafts acylation followed by reduction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-fluoro-2-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro or fluoro groups.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of (5-Chloro-4-fluoro-2-methoxyphenyl)aldehyde or (5-Chloro-4-fluoro-2-methoxybenzoic acid).

    Reduction: Formation of (5-Chloro-4-fluoro-2-methoxyphenyl)methane.

    Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-4-fluoro-2-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-4-fluoro-2-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity. The methoxy group may also play a role in modulating its activity by affecting its electronic properties and steric interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-2-methoxyphenyl)methanol: Similar structure but lacks the chloro group.

    (2-Chloro-5-methoxyphenyl)methanol: Similar structure but lacks the fluoro group.

    (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid: Contains a boronic acid group instead of a methanol group.

Uniqueness

(5-Chloro-4-fluoro-2-methoxyphenyl)methanol is unique due to the combination of chloro, fluoro, and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8ClFO2

Molecular Weight

190.60 g/mol

IUPAC Name

(5-chloro-4-fluoro-2-methoxyphenyl)methanol

InChI

InChI=1S/C8H8ClFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3

InChI Key

JQGYAGCDGVCJIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CO)Cl)F

Origin of Product

United States

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